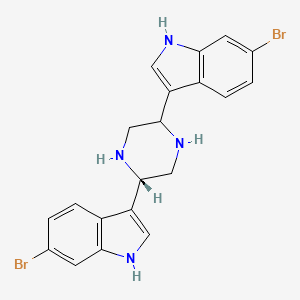

2,5-Bis(6'-bromo-3'-indolyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H18Br2N4 |

|---|---|

Molecular Weight |

474.2 g/mol |

IUPAC Name |

6-bromo-3-[(2S)-5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole |

InChI |

InChI=1S/C20H18Br2N4/c21-11-1-3-13-15(7-23-17(13)5-11)19-9-26-20(10-25-19)16-8-24-18-6-12(22)2-4-14(16)18/h1-8,19-20,23-26H,9-10H2/t19-,20?/m1/s1 |

InChI Key |

MWNHJASCQSIGAO-FIWHBWSRSA-N |

Isomeric SMILES |

C1[C@@H](NCC(N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Canonical SMILES |

C1C(NCC(N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |

Synonyms |

2,5-bis(6'-bromo-3'-indolyl)piperazine B(BI)piperazine |

Origin of Product |

United States |

Isolation and Structural Characterization from Natural Sources

Identification of Natural Origin

This alkaloid has been identified in several marine invertebrates, highlighting the rich chemical diversity of these organisms.

A significant number of bis-indole alkaloids, including those with a central piperazine (B1678402) ring, have been isolated from marine sponges. nih.govgeorgiasouthern.edu Genera such as Dragmacidon, Hexadella, and Spongosorites are known producers of these unique compounds. nih.govgeorgiasouthern.edu Sponges of the genus Spongosorites, in particular, have been a source of various brominated bis-indole alkaloids, which are categorized into different classes based on the linkage between the indole (B1671886) units, including those with a piperazine core. nih.govresearchgate.net

Table 1: Marine Sponge Genera Identified as Sources

| Genus | Alkaloid Class | Reference |

|---|---|---|

| Dragmacidon | Bis-indole piperazine alkaloids | nih.gov |

| Hexadella | Bis-indole piperazine alkaloids | nih.govgeorgiasouthern.edu |

Beyond sponges, this compound has also been found in tunicates. Specifically, 2,5-Bis(6'-bromo-3'-indolyl)piperazine was isolated from specimens of the tunicate Didemnum candidum collected in the southern Gulf of California. mdpi.com This discovery underscores the broader distribution of this class of alkaloids among marine fauna.

Isolation Methodologies

The process of isolating pure this compound from the complex biological matrix of marine organisms requires a multi-step approach involving extraction and purification.

The initial step involves extracting the crude organic material from the collected marine specimens. A common method is the sequential extraction of the dried and macerated biological material with a series of solvents of increasing polarity. mdpi.com This process effectively separates compounds based on their solubility.

Typical Solvent Extraction Sequence:

Hexane: To remove nonpolar lipids and fats.

Ethyl Acetate: To extract compounds of intermediate polarity, often including the target alkaloids. mdpi.com

Methanol: To extract more polar compounds. mdpi.com

The solvents are then removed under vacuum to yield crude extracts for further purification. mdpi.com

Following extraction, chromatographic methods are essential for purifying the target compound from the complex mixture of metabolites in the crude extract. column-chromatography.com

Flash Chromatography: The crude extract, often from the ethyl acetate fraction, is frequently subjected to flash chromatography. This technique uses a silica gel stationary phase and a solvent gradient (e.g., an ethyl acetate-hexane gradient) to separate compounds based on their polarity. mdpi.com

Preparative Column Chromatography: This is a widely used method for the efficient isolation of pure alkaloids. column-chromatography.com Silica gel is a common stationary phase due to its effectiveness in adsorbing alkaloids, particularly when using non-polar solvents. column-chromatography.com The selection of appropriate solvents and gradients is crucial for achieving high purity.

Structural Elucidation Techniques

Once a pure sample of the compound is isolated, its exact molecular structure is determined using a combination of advanced spectroscopic techniques. For complex molecules like bis-indole alkaloids, this process is critical for unambiguous identification. mdpi.comnih.gov

Table 2: Spectroscopic Techniques for Structural Elucidation

| Technique | Purpose |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular formula of the compound by measuring the mass-to-charge ratio with high accuracy. mdpi.comnih.gov |

| 1D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides information about the chemical environment of hydrogen and carbon atoms in the molecule, helping to identify functional groups and the carbon skeleton. |

The combined data from these analytical methods allow researchers to piece together the definitive structure of this compound.

Spectroscopic analyses (e.g., NMR, MS)

The structural framework of this compound is primarily elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the elemental composition of the molecule. mdpi.comnih.gov For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance, leading to a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of a dibrominated compound.

Table 1: Representative Mass Spectrometry Data for a Related Dibrominated Bis-indolylpiperazine Analog Data is analogous from 3,6-Bis(5'-bromo-3'-indolyl)-1,4-dimethypiperazine-2,5-dione georgiasouthern.edu

| Ion | Calculated m/z | Observed m/z | Notes |

|---|---|---|---|

| [M]+ | 530.98 | 530.0 | Isotopic peak for 79Br, 79Br |

| [M+2]+ | 532.98 | 532.0 | Isotopic peak for 79Br, 81Br (most abundant) |

| [M+4]+ | 534.98 | 534.0 | Isotopic peak for 81Br, 81Br |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D NMR experiments are indispensable for mapping the connectivity of atoms. The 1H NMR spectrum provides information about the chemical environment of protons, while the 13C NMR spectrum identifies the carbon skeleton.

Table 2: Representative 1H NMR Data for a Related Bis(6'-halo-3'-indolyl)piperazine Analog Data is analogous from 3,6-bis(6'-chloro-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole NH | 11.23 | bs | - |

| H-2' | 7.22 | s | - |

| H-4' | 7.51 | d | 6.7 |

| H-5' | 7.09 | d | 8.9 |

| H-7' | 7.53 | d | 6.1 |

| Piperazine CH | 5.66 | s | - |

| N-CH3 | 2.57 | s | - |

Note: The specific shifts for the target compound may vary. The N-CH3 and piperazine-2,5-dione signals would be replaced by signals for NH and CH2 groups in the target compound.

Determination of stereochemical configurations (e.g., trans and cis isomers)

The 2,5-disubstituted piperazine ring is not planar and typically adopts a stable chair conformation. This gives rise to the possibility of cis and trans diastereomers. In the trans isomer, the two bulky bis(6'-bromo-3'-indolyl) substituents occupy pseudo-equatorial positions to minimize steric hindrance, which is generally the more thermodynamically stable configuration. In the cis isomer, the substituents would be arranged in a pseudo-axial/pseudo-equatorial or diaxial relationship.

The stereochemical configuration of these isomers can be determined using NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). These techniques detect through-space proximity between protons.

Trans Isomer: In a trans-diaxial configuration, a strong NOE correlation would be expected between the axial protons at C2 and C5 of the piperazine ring and the axial protons at C3 and C6. In the more likely trans-diequatorial conformer, NOE correlations would be observed between the equatorial C2/C5 protons and adjacent equatorial protons.

Cis Isomer: A cis configuration would show a characteristic NOE correlation between the protons on the substituents at the C2 and C5 positions, indicating they are on the same face of the piperazine ring.

For related bis-indolyl alkaloids like the fellutanines, initial structural reports suggesting a cis configuration were later revised to the correct trans isomer based on more detailed spectroscopic analysis, highlighting the importance of these methods. nih.gov

Crystallographic analysis for solid-state structural confirmation (if available for the compound or close analogs)

While spectroscopic methods provide powerful tools for structural elucidation in solution, single-crystal X-ray diffraction offers unambiguous confirmation of the molecular structure in the solid state. researchgate.net Although a specific crystal structure for this compound is not publicly documented, analysis of closely related structures provides insight into the expected solid-state conformation. nih.govmdpi.com

X-ray crystallography of analogous compounds, such as other brominated indole derivatives or piperazine-containing structures, has been used to definitively determine:

Absolute Connectivity: Confirming the atomic connections predicted by NMR.

Stereochemistry: Providing unequivocal proof of the cis or trans relationship between the substituents on the piperazine ring.

Conformation: Revealing the precise chair, boat, or twist-boat conformation of the piperazine ring and the rotational orientation of the indole rings.

Bond Lengths and Angles: Offering precise measurements of intramolecular distances and angles, which can inform on bond strain and electronic effects. researchgate.net

Intermolecular Interactions: Elucidating how molecules pack in the crystal lattice through interactions like hydrogen bonding and π-π stacking. researchgate.net

For complex natural products, crystallographic analysis remains the gold standard for structural verification, complementing the data obtained from NMR and MS. researchgate.net

Synthetic Methodologies and Chemical Synthesis

Evolution of Synthetic Strategies

The synthesis of the core piperazine (B1678402) structure and its more complex bis-indolyl derivatives has undergone significant development. Early methods for constructing the basic piperazine ring have paved the way for more sophisticated procedures capable of assembling complex natural products.

Early reports on piperazine ring system construction

Historically, the construction of the piperazine ring system relied on straightforward but often low-yielding and multi-step processes. Foundational methods included the reaction of 1,2-diamines with suitable starting materials or the reduction of diketopiperazines. researchgate.net One of the earliest industrial methods involved the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine, which primarily produces ethylenediamine (B42938) but yields piperazine as a side product. wikipedia.org Another classical approach is the reduction of pyrazine (B50134) to piperazine using sodium in ethanol. wikipedia.org

For substituted piperazines, early strategies often involved the cyclization of amino acid derivatives. These methods, while effective for certain structures, typically required multiple steps and were not always suitable for creating the diverse and complex substitution patterns found in natural products. researchgate.net For instance, a historical route developed in 1996 involved an internal Mannich reaction to assemble the piperazine ring. nih.gov These foundational techniques, though sometimes cumbersome, established the basic chemical principles for forming the six-membered di-nitrogen heterocycle that is central to the structure of 2,5-Bis(6'-bromo-3'-indolyl)piperazine.

Development of improved synthetic procedures for bis-indolylpiperazines

While methods like palladium-catalyzed Suzuki and Stille cross-coupling reactions have been employed, they are often considered impractical for large-scale synthesis due to the stringent reaction conditions required over multiple steps. mdpi.com The development of more streamlined approaches, such as the one-pot synthesis of dione (B5365651) precursors, represented a significant step forward in making these complex molecules more accessible for further study and derivatization. mdpi.comnih.gov These improved methods provide the necessary intermediates that can then be reduced to the final piperazine ring system. acs.org

Total Synthesis Approaches for this compound

The total synthesis of this compound has been achieved through concise and effective strategies that leverage key chemical transformations. These approaches are designed to construct the target molecule efficiently from readily available starting materials.

| Route | Key Strategy | Reference |

| Miyake, Yakushijin, and Horne | Convergent dimerization of an oxotryptamine intermediate. | acs.org |

| Unnamed | Condensation of two indolylglycine units. | researchgate.net |

Dimerization of oxotryptamines as a key step

The dimerization of an oxotryptamine intermediate is a pivotal step in a facile synthesis of this compound. acs.org The synthesis starts with oxotryptamine, which undergoes bromination to produce a mixture of 5- and 6-bromo-substituted indole (B1671886) derivatives. acs.org The desired 6-bromo-oxotryptamine (referred to as compound 11 in the study) is separated via flash chromatography. acs.org

This key intermediate then undergoes a head-to-tail dimerization under thermal conditions to produce the symmetric 2,5-bis(6'-bromo-3'-indolyl)pyrazine (compound 12 in the study) in good yield. acs.orgnih.gov This reaction constructs the central pyrazine ring and correctly positions the two bromo-indole substituents, setting the stage for the final reduction step. This dimerization is a crucial transformation that efficiently assembles the core structure of the target molecule from a single, advanced intermediate. acs.org

Selective reduction and reductive methylation methodologies

The final step in the convergent synthesis of this compound is the selective reduction of the pyrazine ring of the dimerized intermediate. acs.org This transformation is achieved using sodium cyanoborohydride (NaBH₃CN) in acetic acid at room temperature over 24 hours. acs.org This method selectively reduces the C=N double bonds of the pyrazine ring to C-N single bonds, converting the pyrazine into the desired piperazine without affecting the indole rings or the bromine substituents. acs.orgnih.gov The spectral data for the resulting synthetic 2,5-bis(6′-bromo-3′-indolyl)piperazine were consistent with those reported for the natural product. acs.org

This same study also demonstrated that using formic acid instead of acetic acid as the solvent in the sodium cyanoborohydride reduction leads to reductive methylation, affording the N,N'-dimethylated analogue, dragmacidin B. acs.orgnih.gov This highlights a versatile method for preparing substituted piperazines from pyrazines under convenient reaction conditions. acs.org

| Precursor | Reagent | Solvent | Product | Reference |

| 2,5-bis(6'-bromo-3'-indolyl)pyrazine | NaBH₃CN | Acetic Acid | This compound | acs.org |

| 2,5-bis(6'-bromo-3'-indolyl)pyrazine | NaBH₃CN | Formic Acid | Dragmacidin B (N,N'-dimethylated) | acs.org |

Other Reported Synthetic Routes (e.g., Electrophilic Addition, Cyclization, Reduction)

The construction of the 2,5-disubstituted piperazine core of the target molecule is primarily achieved through cyclization and subsequent reduction steps.

One prominent route involves the head-to-tail dimerization (a form of cyclization) of a 6-bromo-oxotryptamine intermediate. This condensation, when conducted under thermal conditions, yields a bis(indolyl)pyrazine. acs.org This planar pyrazine intermediate is then selectively reduced to the final piperazine product. A key advantage of this method is its high convergence. acs.org The selective reduction of the pyrazine ring can be accomplished using reagents such as sodium cyanoborohydride (NaBH3CN) in acetic acid. acs.orgnih.gov

Another significant strategy begins with the condensation of two indolylglycine units. researchgate.net This peptide coupling is followed by an intramolecular cyclization to form a 2,5-diketopiperazine (a cyclic dipeptide). This diketopiperazine intermediate serves as the direct precursor to the piperazine ring. The final step is the reduction of the two amide carbonyl groups of the diketopiperazine ring to methylenes. This reduction has been successfully carried out using diborane (B8814927) (B2H6) or borane-tetrahydrofuran (B86392) complex (BH3‧THF). acs.orgresearchgate.net

While electrophilic addition is a fundamental reaction in organic chemistry, its direct application in forming the piperazine ring of this specific compound is less commonly cited as the primary strategy. youtube.com However, electrophilic substitution is crucial in the preparation of the brominated indole precursors, as seen in the bromination of the indole nucleus.

| Route | Key Reaction Type(s) | Intermediate | Reducing Agent | Reference(s) |

| Dimerization of Oxotryptamine | Cyclization, Reduction | Bis(indolyl)pyrazine | Sodium Cyanoborohydride (NaBH3CN) | acs.org, nih.gov |

| Condensation of Indolylglycines | Cyclization, Reduction | Diketopiperazine | Borane (B79455) (BH3‧THF) | researchgate.net |

Preparation of Key Intermediates and Precursors

The successful synthesis of this compound is contingent on the efficient preparation of its constituent building blocks: brominated indole derivatives and piperazine precursors.

The "6'-bromo" designation in the target compound's name indicates that the bromine atom is located at the C6 position of the indole ring. Therefore, the synthesis of 6-bromoindole (B116670) derivatives is essential.

A key precursor for one synthetic route is 6-bromo-oxotryptamine . It can be prepared via the direct bromination of oxotryptamine. This reaction, however, can produce an isomeric mixture of 5- and 6-bromo-substituted indoles, which necessitates separation by techniques such as flash chromatography. acs.org

Another critical starting material is 6-bromoindolin-3-one , which has been utilized in the total synthesis of the target compound. researchgate.net The synthesis of related bromooxindoles, such as 6-bromooxindole, has been described starting from 6-amino-2-nitrotoluene. documentsdelivered.com

While not the direct precursor for the 6'-bromo isomer, the synthesis of 5-bromoindole (B119039) is well-documented and illustrates general methods for indole bromination. Common methods include:

Direct Bromination: Treating an N-protected indoline-2-sulfonate with bromine at low temperatures, followed by deprotection and hydrolysis. erowid.org

From N-acetylindoline: A multi-step process involving the hydrogenation of indole to indoline (B122111), acetylation, clean bromination to N-acetyl-5-bromoindoline, deacetylation, and finally oxidative dehydrogenation to yield 5-bromoindole. wipo.int

From 1-pivaloyl derivatives: Reaction with a mixture of DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) and water in THF. chemicalbook.com

| Precursor | Synthetic Starting Material | Key Reagents/Conditions | Reference(s) |

| 6-Bromo-oxotryptamine | Oxotryptamine | Bromine; separation of isomers required | acs.org |

| 6-Bromoindolin-3-one | (Used as starting material) | Wittig olefination in subsequent steps | researchgate.net |

| 5-Bromoindole | Indole | 1. NaHSO3; 2. Acetic anhydride (B1165640); 3. Bromine, NaOH | erowid.org, google.com |

| 5-Bromoindole | Indoline | 1. Acetylation; 2. Bromination; 3. Deacetylation; 4. Dehydrogenation | wipo.int |

The piperazine core of the target molecule is typically generated from a more oxidized precursor, such as a pyrazine or a diketopiperazine. wikipedia.org

Diketopiperazines (DKPs) , or piperazine-2,5-diones, are common and crucial intermediates. wikipedia.org They are generally formed through the cyclization of dipeptides. nih.govgoogle.com In the context of this compound synthesis, this involves coupling two molecules of a 6-bromoindole-derived amino acid (like 6-bromoindolylglycine) and then inducing cyclization. researchgate.net

An alternative one-pot method for creating related bis-indolylpiperazine-2,5-diones involves the direct bromination of a simple diketopiperazine, such as sarcosine (B1681465) anhydride (1,4-dimethylpiperazine-2,5-dione). scispace.comgeorgiasouthern.edumdpi.com The resulting unstable dibrominated DKP is then immediately reacted in situ with the desired indole derivative (e.g., 6-bromoindole) to yield the 3,6-bis(indolyl)piperazine-2,5-dione. scispace.comgeorgiasouthern.edu

Pyrazines serve as another key class of precursors. A bis(6'-bromo-3'-indolyl)pyrazine can be formed through the thermal head-to-tail condensation of two molecules of 6-bromo-oxotryptamine in the presence of ammonia (B1221849) and air. acs.org This pyrazine is then reduced to the final piperazine product. acs.org

Stereochemical Control in Synthesis

The piperazine ring in 2,5-disubstituted derivatives can exist as cis and trans diastereomers. The spatial arrangement of the two bulky 6'-bromo-3'-indolyl substituents is determined in the final reduction step that converts the planar pyrazine or diketopiperazine precursor into the puckered piperazine ring.

The reduction of the diketopiperazine or pyrazine intermediate is the critical stereochemistry-determining step.

Thermodynamic Control: In many cases, the synthesis yields the thermodynamically more stable trans isomer as the major product. The trans configuration places the two large indole substituents in pseudo-equatorial positions on opposite sides of the piperazine ring, minimizing steric strain.

Reagent-Based Control: The choice of reducing agent can influence the stereochemical outcome. The reduction of diketopiperazines with diborane (BH3) or pyrazines with sodium cyanoborohydride (NaBH3CN) are common methods. acs.orgresearchgate.net While often leading to the trans product, the specific reaction conditions can be crucial. The natural product itself is typically found as a single diastereomer, which synthetic efforts aim to replicate. acs.org

Isomer Separation: When a mixture of cis and trans isomers is formed, they can often be separated using chromatographic techniques like flash chromatography. acs.org

Achieving high diastereoselectivity is a key goal in total synthesis. For complex alkaloids related to this family, substrate-controlled reactions have been employed. For instance, in the synthesis of the related alkaloid (+)-asperazine, a substrate-controlled hydrogenation step was used to set a key stereocenter, which proceeded with a 4:1 diastereomeric ratio. nih.gov While specific reports on diastereoselective catalysts for the synthesis of this compound are not prevalent, the principles of asymmetric synthesis, such as using chiral auxiliaries on the precursors or employing chiral catalysts for the reduction, represent potential strategies for controlling the stereochemical outcome.

Comparative Analysis of Synthetic Pathways

The preparation of this compound has been predominantly achieved through two distinct routes: the dimerization of an oxotryptamine derivative followed by reduction, and the condensation of indolylglycine units to form a diketopiperazine intermediate which is subsequently reduced. Each pathway presents a unique set of reaction conditions, yields, and scalability considerations.

Pathway 1: Dimerization of 6-Bromo-oxotryptamine

A notably facile and short synthesis was reported by Miyake, Yakushijin, and Horne, which has become a key reference for this compound. acs.orgescholarship.orgnih.gov This approach involves the head-to-tail dimerization of a 6-bromo-oxotryptamine precursor to form a bis(indolyl)pyrazine, which is then selectively reduced to the desired piperazine. acs.orgescholarship.orgnih.gov

The key steps and reported yields are as follows:

Formation of 6-bromo-oxotryptamine: This precursor is synthesized from 6-bromoindole.

Dimerization to bis(indolyl)pyrazine: The condensation of the oxotryptamine derivative under thermal conditions leads to the formation of the pyrazine intermediate in good yield. nih.gov

Selective reduction to piperazine: The final step involves the reduction of the pyrazine ring using sodium cyanoborohydride in acetic acid. nih.gov

| Step | Reagents and Conditions | Yield | Reference |

| Dimerization of 6-bromo-oxotryptamine | Thermal conditions | Good | nih.gov |

| Selective Reduction | NaBH3CN, Acetic Acid, 23 °C, 24 h | Not explicitly stated for the final step, but the overall synthesis is described as short and facile. | nih.gov |

This pathway is considered highly convergent and utilizes convenient reaction conditions. nih.gov However, the scalability of the dimerization step, which relies on thermal conditions, may present challenges in maintaining consistent yields and purity on a larger scale. The use of sodium cyanoborohydride, a toxic reagent, in the final reduction step could also be a concern for industrial-scale synthesis.

Pathway 2: Condensation of 6-Bromoindolylglycine and Reduction of Diketopiperazine

An alternative total synthesis involves the condensation of two 6-bromoindolylglycine units, followed by cyclization to a diketopiperazine intermediate, and subsequent reduction to form the piperazine ring. acs.org

The general steps for this pathway are:

Synthesis of 6-bromoindolylglycine: Preparation of the amino acid precursor.

Condensation and Cyclization: Coupling of two indolylglycine molecules to form a 2,5-diketopiperazine. This is a common method for creating the piperazine core. acs.org

Reduction of the Diketopiperazine: The amide functionalities of the diketopiperazine are reduced to amines to yield the final product. A common reagent for this transformation is borane (BH3·THF). acs.org

| Step | Reagents and Conditions | Yield | Reference |

| Condensation and Cyclization | BOP, DIEA, indolylglycine, THF, 0 °C to rt | Not explicitly stated for this specific target. | acs.org |

| Reduction of Diketopiperazine | BH3·THF, 0 °C to rt | Not explicitly stated for this specific target. | acs.org |

In the diketopiperazine reduction pathway, the primary challenge lies in the efficient construction of the diketopiperazine core from potentially sensitive indole-containing amino acids. The subsequent reduction of the robust amide bonds of the diketopiperazine requires powerful reducing agents like borane, which can present handling and selectivity challenges, especially with other reducible functional groups. acs.org

Advancements in the synthesis of related bis-indole alkaloids often focus on the development of more efficient and milder reaction conditions. For instance, the use of one-pot procedures for the formation of bis-indolylpiperazine-2,5-diones from sarcosine anhydride and the corresponding indole has been explored to improve practicality, though this has not been specifically reported for the 6-bromo derivative. nih.gov Furthermore, broader advancements in piperazine synthesis, such as catalytic C-H functionalization, could potentially offer more direct and atom-economical routes in the future, though their application to this specific complex molecule has not yet been demonstrated. oup.com The development of enzymatic or chemoenzymatic strategies also holds promise for more sustainable and selective syntheses of complex alkaloids. nih.gov

Exploration of Biological Activities and Mechanistic Investigations Preclinical Research Focus

In Vitro Biological Evaluations

The bis-indole and piperazine (B1678402) scaffolds are prominent in compounds investigated for their anticancer properties. nih.govnih.gov Research into derivatives has demonstrated significant antiproliferative effects across a range of human cancer cell lines.

Analogues of 2,5-Bis(6'-bromo-3'-indolyl)piperazine have shown notable activity. For instance, 2,5-bis(3′-indolyl)pyrroles, which are structurally similar to nortopsentin alkaloids, exhibited concentration-dependent antitumor activity against a panel of 42 human tumor cell lines, with mean IC50 values of 1.54 μM and 0.67 μM for specific derivatives. researchgate.net

Studies on other related bis-indole derivatives have highlighted their efficacy against lung, colon, and breast cancer cells. One study identified a bis-indole compound (compound 49) that significantly inhibited the proliferation of the human lung cancer cell line A549 with low toxicity to non-cancerous cells. mdpi.com Similarly, piperazine-substituted pyranopyridines have demonstrated antiproliferative activity against various cancer cell lines at micromolar and submicromolar concentrations. nih.gov The cytotoxicity of these compounds often involves the induction of apoptosis. nih.govnih.gov

In the context of breast cancer, diketopiperazines have been evaluated against the triple-negative MDA-MB-231 cell line, with some enantiomers showing IC50 values in the low micromolar range, indicating potent inhibitory effects. nih.gov The antiproliferative activity of various related compounds against the specified cell lines is summarized below.

Table 1: Antiproliferative Activity of Related Bis-Indole and Piperazine Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2,5-bis(3′-Indolyl)pyrrole (analogue) | Human Tumor Cell Line Panel (mean) | 0.67 μM | researchgate.net |

| Bis-indole derivative (Compound 49) | A549 (Lung) | ~20 μM | mdpi.com |

| 2,6-Diketopiperazine (R)-2b | MDA-MB-231 (Breast) | 21 μM | nih.gov |

| Piplartine (from Piper species) | HCT-8 (Colon) | 1.7 μg/ml | psu.edu |

| Artemisia judaica L. extract | A549 (Lung) | 14.2 μg/mL | mdpi.com |

Bis-indole alkaloids and piperazine derivatives have been recognized for their potential as antimicrobial agents, particularly against resilient bacterial strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.govijcmas.com

A closely related marine bis-indole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, demonstrated antimicrobial activity against both methicillin-susceptible (S. aureus ATCC 29213) and methicillin-resistant (S. aureus CH 10850) strains. mdpi.comresearchgate.net This compound showed a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against both the MRSA and MSSA strains. mdpi.com Furthermore, its fluorinated analogue was found to significantly reduce the MIC of oxacillin (B1211168) for the MRSA strain, suggesting potential as an antibiotic adjuvant. mdpi.comresearchgate.net

Other research has focused on hybrid molecules. Bisindole carbazoles, for example, have been evaluated against various S. aureus strains, including MRSA, with some derivatives showing promising activity. nih.gov A study on novel piperazine derivatives also reported potent bactericidal activities, with specific compounds showing MIC values against S. aureus and MRSA as low as 4 µg/mL and 16 µg/mL, respectively. ijcmas.com These findings underscore the potential of the core structures of this compound in the development of new antibacterial agents. nih.gov

Table 2: Antimicrobial Activity of Related Compounds against S. aureus and MRSA

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | MRSA (CH 10850) | 2 µg/mL | mdpi.com |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | MSSA (ATCC 29213) | 2 µg/mL | mdpi.com |

| Piperazine Derivative (RL-308) | S. aureus | 4 µg/mL | ijcmas.com |

| Piperazine Derivative (RL-308) | MRSA | 16 µg/mL | ijcmas.com |

| Bisindole carbazole (B46965) (5b) | MRSA (ATCC 33591) | 8 µg/mL | nih.gov |

The structural motifs of indole (B1671886) and piperazine are found in various compounds exhibiting anti-inflammatory properties. nih.govnih.govscielo.org.mx While direct studies on this compound are limited, research on related structures provides insights into its potential anti-inflammatory action.

For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.govrsc.org Several of these compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov One particular compound from this series demonstrated the most potent anti-inflammatory activity without showing cytotoxicity. nih.govrsc.org

Similarly, piperidone-derived compounds have been noted for their anti-inflammatory activities. nih.gov Other studies on piperlotines, a class of amides, have shown significant in vivo anti-inflammatory effects in mouse models, with some derivatives exhibiting potency comparable to the standard drug indomethacin (B1671933). scielo.org.mx These findings suggest that the core structure of this compound may confer anti-inflammatory capabilities, likely through the modulation of inflammatory pathways and cytokine production.

Protein phosphatases 1 (PP1) and 2A (PP2A) are crucial serine/threonine phosphatases that regulate a multitude of cellular processes, and their inhibition is a target for various therapeutic agents. nih.govelifesciences.org A diverse group of naturally occurring toxins, many of which are derived from marine organisms, are known to be potent inhibitors of PP1 and PP2A. nih.govnih.gov These natural products, such as okadaic acid and calyculin A, have been instrumental as research tools for understanding signal transduction pathways. nih.govnih.gov

Given that this compound is a marine-derived bis-indole alkaloid, its potential to interact with and inhibit protein phosphatases like PP1 and PP2A is a logical area for investigation. nih.gov The inhibition of these enzymes by other marine natural products suggests a possible mechanism of action for the biological activities observed in related bis-indole compounds. nih.gov However, specific studies confirming the direct inhibition of PP1 or PP2A by this compound have not been extensively reported in the reviewed literature.

The piperazine ring is a key structural feature in many compounds designed as enzyme inhibitors. nih.govnih.gov Notably, numerous piperazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic function and are targets in Alzheimer's disease therapy. nih.govmdpi.com

Studies have shown that certain piperazine derivatives can bind to both the catalytic and peripheral sites of AChE. nih.gov For example, a series of homobivalent bis-amiridines connected by a piperazine-containing spacer demonstrated high inhibitory activity against both AChE and BChE, with some lead compounds showing IC50 values in the low micromolar and sub-micromolar range, respectively. mdpi.com Kinetic studies of these derivatives indicated a mixed-type reversible inhibition. mdpi.com This capacity for cholinesterase inhibition highlights a potential pharmacological profile for piperazine-containing compounds like this compound.

Receptor agonistic/antagonistic activities (e.g., cannabinoid CB1 receptor for analogs)

The direct receptor agonistic or antagonistic activities of this compound are not extensively detailed in the reviewed literature. However, the broader class of indole and piperazine derivatives has been investigated for activity at various receptors. Analogs containing the indole-piperazine scaffold have been a focus of research for their potential interaction with dopamine (B1211576) and cannabinoid receptors.

For instance, certain tricyclic 1-[(indol-3-yl)carbonyl]piperazine derivatives have been patented as cannabinoid CB1 receptor agonists for the potential treatment of pain. google.com The cannabinoid CB1 receptor is a key component of the endocannabinoid system, which modulates neurotransmitter release to maintain homeostasis. nih.gov Synthetic cannabinoids based on indole and indazole structures have been shown to be potent agonists at both CB1 and CB2 receptors. nih.gov The affinity and efficacy of these analogs are highly dependent on their specific structural features. nih.gov For example, within a series of indole-3-carboxamide derivatives, 5F-MDMB-PICA was identified as a highly potent agonist at both CB1 and CB2 receptors. nih.gov

Furthermore, N-phenylpiperazine analogs have been found to bind selectively to the D3 versus the D2 dopamine receptor subtype. nih.gov Systematic structure-activity relationship (SAR) studies on indoline (B122111) and piperazine-containing derivatives have led to the identification of potent mixed D2/D4 receptor antagonists. nih.gov These findings suggest that the 2,5-bis(indolyl)piperazine core structure could be a viable scaffold for developing ligands with specific receptor binding profiles, although direct evidence for this compound's activity at the CB1 receptor or other receptors requires further investigation.

Evaluation of effects on specific cellular processes (e.g., mitotic arrest, cell cycle control)

The bis-indolylpiperazine class of compounds, including dragmacidin alkaloids, are noted for their cytotoxic properties. mdpi.com The mechanisms underlying this cytotoxicity often involve interference with fundamental cellular processes such as cell cycle progression and apoptosis. While direct studies on this compound's effect on mitotic arrest are limited, research on structurally related indole derivatives provides insight into potential mechanisms.

Certain phytochemicals, including indole-containing compounds, are known to induce cell cycle arrest. nih.gov For example, some isothiocyanates and organosulfur compounds can arrest human colon carcinoma HT29 cells in the G2/M phase of the cell cycle. nih.gov This arrest is often associated with changes in the cellular redox state, specifically the oxidation of glutathione. nih.gov

Similarly, a novel indole Schiff base β-diiminato manganese(III) complex has demonstrated potent antiproliferative activity against breast cancer cell lines. nih.gov Its mechanism involves the induction of both the intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-9, -8, and the downstream executioner caspase-3/7. nih.gov This complex also influenced cell cycle control by up-regulating the cell cycle inhibitor p21 and down-regulating cyclin D1. nih.gov These findings highlight that indole-based structures can exert cytotoxic effects through a combination of cell cycle arrest and the induction of programmed cell death.

Table 1: Effects of Related Indole Compounds on Cellular Processes

| Compound Class | Cell Line | Effect | Associated Mechanism | Citation |

|---|---|---|---|---|

| Isothiocyanates | HT29 Colon Carcinoma | G2/M Arrest | Glutathione Oxidation | nih.gov |

In Vivo Preclinical Investigations (Animal Models Only)

Assessment of anti-inflammatory properties (e.g., mouse ear edema assay)

The anti-inflammatory potential of bis-indolylpiperazine alkaloids has been noted. mdpi.com A common and effective in vivo model for evaluating acute anti-inflammatory activity is the croton oil- or xylene-induced mouse ear edema assay. silae.itnih.gov This model is useful for assessing topical anti-inflammatory agents, including both steroidal and non-steroidal drugs. silae.it

In this assay, a chemical irritant like xylene is applied to the surface of a mouse's ear, inducing an acute inflammatory response characterized by fluid accumulation and swelling (edema). silae.it The thickness or weight of the ear is measured at specific time points after induction and compared between a control group and groups treated with the test compound. nih.gov A reduction in the edema size in the treated groups indicates anti-inflammatory activity. silae.it Standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin are often used as positive controls in this model, as they inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. silae.itnih.gov

While specific data for this compound in this assay is not available in the reviewed literature, related compounds have been tested. For example, bromobenzoylamide derivatives of melatonin (B1676174) significantly decreased ear edema thickness in the croton oil-induced mouse ear edema model. nih.gov This suggests that brominated aromatic compounds can possess anti-inflammatory properties, supporting the potential for this compound to show activity in similar preclinical models.

Evaluation of cytotoxic effects in animal tumor models (e.g., colon tumors in mice)

The cytotoxic properties of this compound and its analogs against various tumor cells in vitro suggest potential for in vivo anti-tumor activity. mdpi.com Animal tumor models are essential for preclinical evaluation of such compounds. nih.gov A variety of models exist to study colon cancer, which can be induced chemically or through genetic engineering. nih.gov

While direct in vivo tumor model studies for this compound were not found, the known cytotoxicity of the dragmacidin family of alkaloids makes this an important area for future investigation. mdpi.com The use of established models, such as AOM-induced colon tumors in mice, would be a logical step to translate the in vitro cytotoxic findings into a preclinical in vivo context. nih.gov

Assessment of other biological responses in relevant animal models

Beyond anti-inflammatory and cytotoxic activities, the indole and piperazine scaffolds are associated with a range of other biological effects that can be assessed in animal models. nih.gov For example, pharmacological screening of certain 3-(2-aminoethyl)-2-methylindolizine derivatives, which are structurally related to the indole core, revealed central nervous system (CNS) depressant activities in initial animal studies. nih.gov These studies also identified anti-serotonin, antihistamine, and anti-acetylcholine properties. nih.gov

Piperazine-containing compounds are well-known for their diverse pharmacological profiles, including activity at dopamine receptors. nih.govnih.gov In vivo assays in animal models are crucial for characterizing the functional consequences of such receptor interactions. For example, a D3 dopamine receptor selective ligand was tested in a hallucinogenic-dependent head twitch response inhibition assay in mice and an L-dopa-dependent abnormal involuntary movement (AIM) inhibition assay in hemiparkinsonian rats to assess its potential therapeutic activity. nih.gov These models help to quantitatively link receptor binding to a pharmacological response and predict potential efficacy. nih.gov Given the structural components of this compound, it is plausible that it or its analogs could exhibit CNS activities, which would require evaluation in relevant behavioral and physiological animal models.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding how chemical modifications influence biological activity. For the bis-indolylpiperazine class, several SAR insights can be drawn from studies on related analogs.

The core structure of the dragmacidin family consists of a central piperazine ring with indole units attached at the 2- and 5-positions. mdpi.com Modifications to both the indole and piperazine moieties have been explored.

Indole Ring Modifications: The substitution pattern on the indole rings is a key determinant of activity. The presence and position of halogen atoms, such as bromine in this compound, are significant. nih.gov In studies of synthetic cannabinoids, the type of halogen (chloro, bromo, iodo) on an alkyl chain attached to an indole core influenced potency at CB1 and CB2 receptors. nih.gov SAR studies on D3 receptor antagonists also explored various heterobiarylamides, including substituted indoles, attached to a piperazine linker, demonstrating that these substitutions are critical for affinity and selectivity. nih.gov

Piperazine Ring and Linker Modifications: The piperazine ring itself and its N-substituents are also vital for activity. For a series of D2/D4 receptor antagonists, systematic modifications of an indoline-piperazine compound were performed, leading to potent derivatives. nih.gov In another study, replacing a piperidine (B6355638) ring with an acyclic analog resulted in a loss of activity, highlighting the importance of the cyclic amine structure. dndi.org Furthermore, introducing unsaturation into a piperidine ring (forming a tetrahydropyridine) led to a tenfold increase in potency against Trypanosoma cruzi, demonstrating that the saturation level of the heterocyclic ring can dramatically impact biological effects. dndi.org

Table 2: Summary of SAR Insights for Indole-Piperazine Analogs

| Structural Modification | Effect on Activity | Compound Class / Target | Citation |

|---|---|---|---|

| Substitution on Indole Ring | Modulates receptor affinity and selectivity | D3 Receptor Antagonists | nih.gov |

| Halogen type on Indole Moiety | Influences potency at cannabinoid receptors | Synthetic Cannabinoids | nih.gov |

| Saturation of Piperidine Ring | Unsaturation increased potency | Anti-Trypanosoma Agents | dndi.org |

These studies collectively indicate that the biological profile of compounds like this compound is a result of the complex interplay between the substituted indole units and the central piperazine core.

Design and synthesis of structural derivatives and analogs

The synthesis of this compound and its related analogs is a key area of research, enabling the exploration of structure-activity relationships. A concise synthesis for this compound has been developed, which also yields its non-brominated counterparts. nih.gov The core of this process often involves the dimerization of oxotryptamines to create a bis(indolyl)pyrazine, which is then selectively reduced to form the piperazine ring. nih.gov

Other synthetic strategies focus on building the central piperazine ring first. For instance, a one-pot synthesis method has been reported for creating various bis-indolylpiperazine-2,5-diones. nih.govgeorgiasouthern.edu This method involves brominating a precursor like sarcosine (B1681465) anhydride (B1165640) and then reacting it with the desired indole, such as 5-bromoindole (B119039) or 6-chloroindole, to produce the final dione (B5365651) derivative. nih.govgeorgiasouthern.edu These piperazinediones are important intermediates that can be further modified to create a library of analogs for biological screening. georgiasouthern.edu The development of novel piperazine-containing dihydrofuran compounds through radical cyclization reactions represents another avenue for creating diverse structural analogs. nih.gov

Impact of halogen substituents on biological activity

Halogenation is a critical modification that significantly influences the biological profile of natural products. nih.gov The presence and position of halogen atoms, such as the bromine on the indole rings of this compound, can profoundly alter a compound's bioactivity. nih.govmedtigo.com Halogenation can serve as a useful handle for further chemical derivatization and can enhance interactions with biological targets. nih.gov

Influence of indole moiety modifications and linker variations

The bis-indole structure connected by a piperazine ring is fundamental to this class of compounds. Modifications to either the indole units or the central piperazine linker have been shown to have a substantial impact on biological activity.

Furthermore, SAR studies on other bis-indolyl conjugates have demonstrated that the nature of substituents on the linker can influence cytotoxic activity. mdpi.com For instance, in a series of 1,2,4-triazolo-linked bis-indolyl conjugates, aliphatic substituents on the triazole linker resulted in better activity than aromatic ones, with the hydrophobicity of the substituent also playing a key role. mdpi.com

Table 1: Impact of Indole Linkage Position on Biological Activity of a Bis-Indole Scaffold Data derived from a study on HIV-1 fusion inhibitors with a similar bis-indole core. nih.gov

| Linkage Position | Relative Binding Affinity | Relative Antiviral Activity |

| 6-6' (Parent) | High | High |

| 5-6' | Reduced (3-4x less active) | Reduced (4-20x less active) |

| 6-5' | Reduced (3-4x less active) | Reduced (4-20x less active) |

| 5-5' | Reduced (3-4x less active) | Reduced (4-20x less active) |

Stereoisomer-dependent activity (e.g., trans vs. cis isomers)

The piperazine ring in 2,5-disubstituted compounds like this compound can exist as cis and trans stereoisomers. This three-dimensional arrangement is often a determining factor in biological activity, as molecular targets like enzymes and receptors are chiral and will interact differently with each isomer.

In the synthesis of related piperazine derivatives, the stereochemistry is a critical consideration. For many biologically active molecules, only one enantiomer or diastereomer is responsible for the desired effect, while the other may be inactive or contribute to off-target effects. researchgate.net Although specific studies comparing the cis and trans isomers of this compound are not detailed in the provided results, the general principles of medicinal chemistry underscore the importance of stereoisomerism. The synthesis described for the parent compound and its analogs often yields specific isomers, and separating and testing these isomers independently is a crucial step in preclinical development to identify the most active and selective configuration. nih.gov

Identification of structural features critical for specific biological activities

Based on derivative and analog studies, several structural features have been identified as critical for the biological activity of the bis-indolyl-piperazine scaffold.

The Bis-Indolyl System : The presence of two indole moieties is a foundational requirement.

Piperazine Linker : The piperazine ring serves as a crucial scaffold, and its substitution pattern dictates the orientation of the indole rings. nih.gov

Halogenation : The presence and position of halogens, such as the 6'-bromo substituents, are key modulators of activity, likely by enhancing target binding through halogen bonds and altering physicochemical properties. medtigo.comnih.gov

Indole Linkage Point : The point of attachment on the indole ring (e.g., C3) and the linkage between the two indole systems (e.g., 6-6' vs 5-5') are critical for maintaining the correct molecular shape for biological recognition. nih.gov

N-Substitution : Modifications to the nitrogen atoms of the piperazine ring, such as methylation or the addition of other groups, can influence activity, as seen in many piperazine-based compounds. nih.govnih.gov

Proposed Molecular Mechanisms of Action

Understanding the precise molecular interactions of this compound is essential for elucidating its mechanism of action.

Identification of direct molecular targets (e.g., proteins, enzymes)

While the specific molecular target for this compound is an area of ongoing investigation, the structural class provides significant clues. Many brominated marine natural products are known to be protein kinase inhibitors. nih.gov For example, certain related compounds have been identified as selective inhibitors of lymphocyte-specific protein tyrosine kinase (LCK). nih.gov Given the structural similarities, it is plausible that this compound and its analogs also exert their biological effects by inhibiting one or more protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, making them common targets for therapeutic agents.

Influence on Intracellular Signaling Pathways

There is a notable lack of published research specifically investigating the influence of this compound on intracellular signaling pathways. While studies on the related compound, dragmacidin D, have provided some clues, direct evidence for dragmacidin C is wanting.

Research on dragmacidin D has shown that it can induce apoptosis in triple-negative breast cancer (TNBC) cells grown as spheroids. nih.govnih.govmdpi.com Further investigation using reverse-phase protein arrays on cells treated with dragmacidin D revealed significant decreases in histone proteins, suggesting a potential mechanism of action involving protein synthesis inhibition or ribonucleotide reductase inhibition. nih.gov Additionally, some members of the dragmacidin class have been reported to be inhibitors of serine-threonine protein phosphatases, such as PP1 and PP2A. mdpi.comchem-station.com However, without direct experimental data, it is not possible to definitively attribute these mechanisms to this compound.

Role in Modulating Cellular Proliferation and Survival

The specific effects of this compound on cellular proliferation and survival have not been extensively characterized. The general cytotoxic activity of the dragmacidin class of compounds against various cancer cell lines has been noted. electronicsandbooks.comnih.gov For instance, dragmacidin has been reported to inhibit the in vitro growth of P388 (murine leukemia), A-549 (human lung), HCT-8 (human colon), and MDAMB (human mammary) cancer cell lines. nih.gov

More detailed studies on the related compound, dragmacidin D, have demonstrated its ability to induce apoptosis in MDA-MB-231 and MDA-MB-468 TNBC spheroids. nih.govnih.govmdpi.com The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity based on caspase 3/7 cleavage in the spheroid assay was determined to be 8 ± 1 µM in MDA-MB-231 cells and 16 ± 0.6 µM in MDA-MB-468 cells after 24 hours of treatment. nih.gov Interestingly, dragmacidin D showed no significant cytotoxicity in the same cell lines when grown in traditional 2D monolayer cultures, even at concentrations up to 75 µM after 72 hours. nih.gov Furthermore, dragmacidin D exhibited a synergistic effect in inducing apoptosis when combined with the chemotherapy drug paclitaxel (B517696) in TNBC spheroids. nih.govnih.gov

While these findings for dragmacidin D are significant, it is crucial to emphasize that similar detailed studies on this compound are not currently available. Therefore, its specific role in modulating cellular proliferation and survival, including any potential for inducing apoptosis or other forms of cell death, remains to be elucidated through direct preclinical investigation.

Molecular Docking and Simulations

There is no published research detailing the molecular docking or simulation of this compound.

Prediction of binding modes and affinities to identified or hypothesized targets

No studies were found that predict the binding modes or affinities of this compound to any biological targets.

Conformational analysis of the compound and its derivatives

A conformational analysis of this compound has not been reported in the scientific literature.

Quantum Chemical Calculations

There are no available quantum chemical calculation studies for this compound.

Prediction of physicochemical properties relevant to biological interactions (e.g., pKa values)

No literature was found that reports the predicted physicochemical properties, such as pKa values, for this compound based on quantum chemical calculations. For other piperazine derivatives, these calculations have been used to estimate properties like basicity and the percentage of monoprotonated forms at physiological pH, which are crucial for receptor interaction. nih.gov

Electronic structure analysis relevant to reactivity and interactions

An analysis of the electronic structure of this compound, which would provide insight into its reactivity and potential intermolecular interactions, has not been published.

Predictive Modeling for Biological Activity

No predictive modeling studies for the biological activity of this compound were identified in the searched literature.

Computational and Theoretical Studies

Computational chemistry offers powerful tools to investigate the properties of molecules like this compound, providing insights that can guide the synthesis and evaluation of new derivatives. These methods are particularly valuable in the early stages of drug discovery for predicting activity and optimizing molecular structures.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov While no specific QSAR studies on this compound have been published, research on related classes of compounds, such as brominated flame retardants and various indole derivatives, demonstrates the utility of this approach. nih.gov

For instance, QSAR studies on brominated flame retardants have successfully used multiple linear regression to correlate molecular descriptors with endocrine-disrupting potencies. nih.gov These models were validated internally using leave-one-out procedures and externally with test sets, confirming their predictive power. nih.gov Similarly, 3D-QSAR studies on pyrazinopyridoindoles and related piperazine and piperidine (B6355638) compounds have been used to develop models for antihistaminic activity. nih.gov These models identify key biophoric and secondary sites, such as hydrogen bond acceptors and donors, hydrophobic regions, and steric properties, that are crucial for biological activity. nih.gov

A hypothetical QSAR study on a series of 2,5-Bis(indolyl)piperazine derivatives could involve the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activity (e.g., IC₅₀ values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods such as multiple linear regression or partial least squares would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive ability of the QSAR model would be rigorously tested using internal and external validation techniques. nih.gov

Such a model could then be used to predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore modeling is another powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. appconnect.innih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

Studies on related indole and piperazine derivatives have successfully employed pharmacophore modeling to guide the design of new compounds. For example, ligand-based pharmacophore models have been developed for indolizine (B1195054) derivatives to identify key features for phosphodiesterase IV (PDE4) inhibition and 15-lipoxygenase (15-LOX) inhibition. appconnect.incore.ac.uk These models typically include features such as aromatic rings, hydrogen bond acceptors, and hydrophobic centers. appconnect.incore.ac.uk In one study on indolizine derivatives as PDE4 inhibitors, a statistically significant pharmacophore model was developed and validated, which could serve as a tool for designing new inhibitors. appconnect.in

Similarly, pharmacophore and 3D-QSAR models have been developed for a series of indole derivatives for the treatment of Chagas disease. proceedings.science These computational approaches helped in understanding the structure-activity relationships and the putative binding modes of these compounds. proceedings.science

For this compound, a pharmacophore model could be generated based on a set of active analogues. This model would highlight the critical spatial arrangement of features likely required for its biological activity. Key pharmacophoric features for this class of compounds might include:

Aromatic Rings: The two indole rings.

Hydrogen Bond Donors: The N-H groups of the indole rings and the piperazine ring.

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring.

Halogen Atoms: The two bromine atoms, which can participate in halogen bonding or influence the electronic properties of the indole rings.

Once a predictive pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features. Furthermore, the model can guide the modification of the this compound scaffold to enhance its activity and selectivity. For instance, the model might suggest positions where adding or removing certain functional groups would lead to improved interactions with the biological target.

Future Research Directions and Translational Potential Excluding Clinical

Strategic Derivatization and Scaffold Modification

A key area of future investigation lies in the strategic chemical modification of the 2,5-Bis(6'-bromo-3'-indolyl)piperazine scaffold to enhance its therapeutic properties. This involves the rational design of new analogs and the exploration of alternative chemical linkers.

Design of novel analogs with enhanced selectivity or potency

The development of novel analogs of this compound is a promising strategy to improve its potency against known targets and to enhance its selectivity, thereby potentially reducing off-target effects. Future research can systematically explore substitutions on both the indole (B1671886) rings and the piperazine (B1678402) core. For instance, the bromine atoms at the 6'-positions of the indole rings are key features that can be replaced with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups to modulate the electronic and steric properties of the molecule. Such modifications can influence binding affinity and selectivity for target proteins.

Furthermore, computational methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, can be employed to guide the design of these new analogs. By identifying the key structural features responsible for biological activity, more potent and selective compounds can be designed and synthesized.

Exploration of new linking motifs for indole and piperazine components

The piperazine ring serves as a central linker connecting the two indolyl moieties. While this linker is a common feature in many bioactive natural products, exploring alternative linking motifs could lead to the discovery of compounds with novel pharmacological profiles. Bioisosteric replacement of the piperazine ring with other cyclic diamines, such as homopiperazine (B121016) or constrained bicyclic diamines (e.g., 3,8-diazabicyclo[3.2.1]octane), could alter the conformational flexibility and orientation of the indole units, potentially leading to improved target engagement. researchgate.netresearchgate.net

Recent advances in the synthesis of bis- and tris-indole alkaloids have highlighted a variety of N-heterocyclic linkers, including imidazole, imidazolinone, and pyrrole-2,5-dione, which connect indole fragments in other natural products. nih.govresearchgate.netrsc.org Investigating the incorporation of such linkers in place of the piperazine core in this compound could yield novel chemical entities with distinct biological activities. nih.gov For example, bis-indole derivatives with a phenyl linker have been synthesized and shown to possess significant antiproliferative effects. mdpi.com

Discovery of Novel Biological Activities

While initial studies have revealed the cytotoxic and antiviral potential of the dragmacidin class of compounds, the full spectrum of biological activities for this compound remains to be explored. mdpi.com

Screening against a broader range of biological targets

High-throughput screening of this compound and its newly synthesized analogs against a diverse panel of biological targets is a critical next step. This could uncover previously unknown therapeutic applications. Modern screening platforms allow for the rapid assessment of a compound's activity against hundreds of enzymes, receptors, and ion channels. In silico screening methods, such as molecular docking and virtual screening, can also be utilized to predict potential biological targets for this compound, which can then be validated experimentally. nih.govnih.gov

Investigation of unexplored therapeutic areas (e.g., neurological, infectious diseases beyond initial findings)

The indole nucleus is a privileged scaffold in medicinal chemistry, and many indole-containing compounds exhibit activity in the central nervous system. nih.govresearchgate.netcsu.edu.aunih.gov Given this, a focused investigation into the potential of this compound and its derivatives in the context of neurological disorders is warranted. For instance, their ability to modulate neurotransmitter receptors or enzymes involved in neuroinflammation could be explored. The antioxidant properties of some indole alkaloids also suggest a potential role in neuroprotective strategies. researchgate.net

In the realm of infectious diseases, while some dragmacidins have shown antiviral activity, a systematic evaluation of this compound against a wider range of viruses and bacteria, including drug-resistant strains, is necessary. researchgate.net The synthesis of related piperazine-bearing N,N'-bis(1,3,4-thiadiazole) moieties has yielded compounds with significant antibacterial activity, suggesting that the piperazine core can be a valuable component in the design of new anti-infective agents. mdpi.com

Advanced Mechanistic Elucidation

A deeper understanding of how this compound exerts its biological effects at the molecular level is crucial for its further development.

Studies on related dragmacidin compounds have provided initial insights into their mechanism of action. For example, dragmacidins I and J have been shown to induce mitotic arrest in cancer cells by inhibiting protein phosphatase 1 (PP1) and 2A (PP2A). acs.orgnih.govacs.orgbohrium.com Computational modeling suggests that these compounds bind to the hydrophobic groove of the phosphatase, thereby blocking the catalytic site. bohrium.com

Future mechanistic studies on this compound should aim to definitively identify its primary molecular targets. This can be achieved through a combination of techniques, including affinity chromatography-mass spectrometry to pull down binding partners from cell lysates, and chemoproteomics approaches to identify targets in a cellular context.

Once a target is identified, detailed biochemical and biophysical assays can be used to characterize the binding interaction and the functional consequences of this interaction. X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target, which would be invaluable for understanding the mechanism of action and for guiding the rational design of improved analogs.

Compound as a Research Tool

Beyond its direct translational potential, this compound can serve as a valuable research tool for dissecting complex biological processes.

Utility as a chemical probe for specific biological processes

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or organismal context. Once the molecular target of this compound is identified and characterized, the compound could be developed into a highly specific chemical probe. Its utility as a probe would depend on its potency, selectivity, and well-defined mechanism of action. For example, if it is found to be a highly selective inhibitor of a particular enzyme, it could be used to study the physiological roles of that enzyme in various biological systems. The development of structurally related bis-indole alkaloids has provided tools to explore a range of biological questions. nih.gov

Application in understanding complex biological systems

The application of a specific chemical probe like this compound can significantly contribute to our understanding of complex biological systems. For instance, if the compound is found to modulate a key signaling pathway implicated in a disease state, it could be used to investigate the intricate molecular events that underpin that pathology. The study of how marine organisms produce such complex molecules can also inform our understanding of biosynthetic pathways. wikipedia.org The unique structural features of dragmacidins, for example, have spurred interest in their biosynthesis and the ecological roles they play. nih.gov

Challenges and Opportunities in Advancing Research

Advancing the research on this compound is not without its challenges, particularly concerning its synthesis.

Addressing limitations in current synthetic methodologies

The synthesis of complex, polycyclic natural products like bis-indole alkaloids presents significant challenges to synthetic chemists. escholarship.org While a facile synthesis for this compound has been reported, which involves the dimerization of oxotryptamines, scalability and the introduction of structural diversity can be limiting factors. nih.gov The total synthesis of related, more complex dragmacidins has highlighted difficulties in areas such as stereocontrol and the formation of sterically hindered bonds. nih.govnih.gov

One of the key challenges in the synthesis of bis-indole alkaloids is the dimerization of indole units, which can lead to a mixture of products if not carefully controlled. cdnsciencepub.comrsc.org Future research in synthetic methodology should focus on developing more efficient and stereoselective methods for the construction of the bis-indolylpiperazine core. This could involve the exploration of novel catalysts and reaction conditions to improve yields and reduce the number of synthetic steps. Overcoming these synthetic hurdles will be crucial for producing sufficient quantities of the compound for extensive biological evaluation and for generating a library of analogs to explore structure-activity relationships. nih.govnih.govnih.gov

Overcoming challenges in preclinical evaluation and translation to advanced research stages.

The journey of this compound from a laboratory curiosity to a valuable tool for advanced research is fraught with several preclinical challenges. These hurdles are common for marine natural products and compounds with similar physicochemical properties. Addressing these challenges proactively will be crucial for its successful translation.

A primary obstacle in the preclinical development of many marine natural products is the "supply problem" . nih.govnih.gov The isolation of this compound from its natural marine source is often a low-yield process, making it difficult to obtain the quantities required for extensive preclinical studies. nih.gov Total synthesis, while a viable alternative, can be complex and costly for structurally intricate molecules like bis-indole alkaloids. nih.gov Future research efforts must focus on optimizing existing synthetic routes or developing novel, more efficient synthetic strategies to ensure a sustainable supply of the compound.

Another significant challenge lies in the physicochemical properties of many indole alkaloids, which are often characterized by poor water solubility. nih.govresearchgate.net This can lead to difficulties in formulation for in vitro and in vivo studies, potentially resulting in low and variable bioavailability. nih.gov Overcoming this challenge may involve the use of advanced formulation strategies such as the development of amorphous solid dispersions, lipid-based delivery systems, or nanoparticle formulations. researchgate.netmedcraveonline.com

The selection of appropriate preclinical models is a critical step that can significantly impact the translational success of a compound. medium.comtexilajournal.com For this compound, it will be essential to choose in vitro and in vivo models that are relevant to the biological activities being investigated. The use of humanized animal models or organ-on-a-chip technologies could offer more accurate predictions of the compound's effects. medium.com

Predicting and understanding potential toxicity is a cornerstone of preclinical evaluation. biobostonconsulting.com While animal models are traditionally used for this purpose, they may not always accurately predict human toxicity. biobostonconsulting.com The implementation of advanced in vitro models and computational toxicology tools can help in the early identification of potential safety liabilities, thereby de-risking the transition to more advanced research stages. biobostonconsulting.com

The table below summarizes the key preclinical challenges and potential strategies to overcome them for the advancement of this compound.

| Challenge | Description | Potential Mitigation Strategies | References |

| Supply Limitation | Difficulty in obtaining sufficient quantities of the compound from natural sources and the complexity of total synthesis. | Optimization of synthetic routes, development of scalable synthesis, and exploration of biosynthetic engineering. | nih.govnih.gov |

| Poor Solubility | Low aqueous solubility leading to formulation and bioavailability issues. | Advanced formulation techniques (e.g., solid dispersions, nanoparticles, lipid-based systems). | nih.govresearchgate.netmedcraveonline.com |

| Model Selection | Choosing preclinical models that accurately reflect the intended biological context. | Utilization of humanized animal models, organ-on-a-chip technology, and relevant cell-based assays. | medium.comtexilajournal.com |

| Toxicity Prediction | Accurately assessing potential toxicity before moving to advanced research stages. | Use of advanced in vitro models, computational toxicology, and early safety profiling. | biobostonconsulting.com |

Successfully navigating these preclinical hurdles will be instrumental in unlocking the full translational potential of this compound for advanced, non-clinical research applications.

Q & A

Q. Basic Characterization

Q. Advanced Analysis

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects. For example, the (R,R)-configuration shows a 120° dihedral angle between indole rings, impacting solubility .

- Solid-State NMR : Detects polymorphic forms (e.g., Form I vs. Form II) by analyzing ¹⁵N chemical shifts in the piperazine ring .

How can contradictory data on the compound’s anti-inflammatory vs. cytotoxic activity be resolved?

Basic Approach

Dose-response profiling (0.1–100 µM) in primary macrophages (RAW 264.7) and cancer cells (HeLa) reveals a biphasic effect: anti-inflammatory activity at low doses (IC₅₀ = 5 µM via TNF-α suppression) and cytotoxicity at high doses (IC₅₀ = 50 µM via caspase-3 activation) .

Advanced Resolution

Transcriptomic analysis (RNA-seq) identifies NF-κB and MAPK pathways as dual targets. At low concentrations, the compound inhibits NF-κB nuclear translocation (immunofluorescence), while higher concentrations induce ROS-mediated apoptosis (flow cytometry with DCFDA staining) .

What strategies improve the compound’s bioavailability for in vivo studies?

Q. Basic Formulation

Q. Advanced Delivery

- Prodrug Design : Conjugation with succinate esters enhances intestinal absorption (Caco-2 permeability assay: Papp > 1 × 10⁻⁶ cm/s) .

- Targeted Delivery : Antibody-drug conjugates (ADCs) using anti-CD19 monoclonal antibodies reduce off-target toxicity in lymphoma xenografts .

How does the compound interact with non-target proteins, and what computational tools predict off-target effects?

Q. Basic Screening

Q. Advanced Prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.